molecular formula C28H25ClNOP B14248271 {2-[(2-Oxo-2-phenylethyl)amino]ethenyl}(triphenyl)phosphanium chloride CAS No. 398454-82-5

{2-[(2-Oxo-2-phenylethyl)amino]ethenyl}(triphenyl)phosphanium chloride

Katalognummer: B14248271
CAS-Nummer: 398454-82-5
Molekulargewicht: 457.9 g/mol
InChI-Schlüssel: JVLXFSQSIYRUGI-UHFFFAOYSA-M
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

{2-[(2-Oxo-2-phenylethyl)amino]ethenyl}(triphenyl)phosphanium chloride is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a triphenylphosphanium moiety linked to an aminoethenyl group, further connected to an oxo-phenylethyl group. Its distinct chemical properties make it a valuable subject for studies in organic synthesis, medicinal chemistry, and material science.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of {2-[(2-Oxo-2-phenylethyl)amino]ethenyl}(triphenyl)phosphanium chloride typically involves a multi-step process. One common method starts with the preparation of the triphenylphosphanium precursor, which is then reacted with an aminoethenyl intermediate. The final step involves the introduction of the oxo-phenylethyl group under controlled conditions, often using a catalyst to facilitate the reaction. The reaction conditions usually require an inert atmosphere, such as nitrogen or argon, to prevent oxidation and ensure high yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reagents are combined under optimized conditions. The use of continuous flow reactors can also be employed to enhance efficiency and scalability. The process typically includes purification steps such as recrystallization or chromatography to obtain the compound in its pure form.

Analyse Chemischer Reaktionen

Types of Reactions

{2-[(2-Oxo-2-phenylethyl)amino]ethenyl}(triphenyl)phosphanium chloride undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the oxo group to hydroxyl or other reduced forms.

    Substitution: The amino and phenyl groups can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various halides for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a wide range of functionalized compounds.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, {2-[(2-Oxo-2-phenylethyl)amino]ethenyl}(triphenyl)phosphanium chloride is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In the field of biology and medicine, this compound has been studied for its potential therapeutic properties. Its ability to interact with biological molecules makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.

Industry

Industrially, this compound is used in the development of advanced materials. Its incorporation into polymers and other materials can enhance their properties, such as thermal stability and conductivity.

Wirkmechanismus

The mechanism of action of {2-[(2-Oxo-2-phenylethyl)amino]ethenyl}(triphenyl)phosphanium chloride involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, modulating their activity. This interaction can lead to various biological effects, depending on the target and pathway involved.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to {2-[(2-Oxo-2-phenylethyl)amino]ethenyl}(triphenyl)phosphanium chloride include other triphenylphosphanium derivatives and aminoethenyl compounds. Examples include:

  • Triphenylphosphanium bromide
  • {2-[(2-Hydroxy-2-phenylethyl)amino]ethenyl}(triphenyl)phosphanium chloride

Uniqueness

What sets this compound apart is its specific combination of functional groups, which confer unique reactivity and interaction profiles. This makes it particularly valuable in applications requiring precise molecular targeting and functionalization.

Eigenschaften

CAS-Nummer

398454-82-5

Molekularformel

C28H25ClNOP

Molekulargewicht

457.9 g/mol

IUPAC-Name

2-(phenacylamino)ethenyl-triphenylphosphanium;chloride

InChI

InChI=1S/C28H25NOP.ClH/c30-28(24-13-5-1-6-14-24)23-29-21-22-31(25-15-7-2-8-16-25,26-17-9-3-10-18-26)27-19-11-4-12-20-27;/h1-22,29H,23H2;1H/q+1;/p-1

InChI-Schlüssel

JVLXFSQSIYRUGI-UHFFFAOYSA-M

Kanonische SMILES

C1=CC=C(C=C1)C(=O)CNC=C[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[Cl-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.